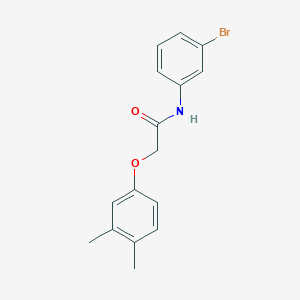![molecular formula C16H23N3O3S B5536921 1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine](/img/structure/B5536921.png)
1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine" is part of a class of chemicals known for their interesting and diverse chemical and physical properties. Such compounds are synthesized and studied for their potential in various scientific and industrial applications.
Synthesis Analysis
The synthesis of similar compounds involves reactions like the condensation of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to complex molecular rearrangements and the formation of novel compounds with significant biological activities (Bermejo et al., 2000). These processes highlight the intricate methods used to synthesize such compounds, involving multi-step reactions and the potential for unexpected products.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques like single X-ray diffraction studies, which reveal the complex geometry and bonding patterns within these molecules. For example, nickel complexes of related compounds have been studied for their structural properties, providing insights into the molecular frameworks that govern their reactivity and properties (Bermejo et al., 2000).
Chemical Reactions and Properties
Compounds in this class participate in a variety of chemical reactions, including regioselective sulfenylation and sulfonylmethylation, which are crucial for modifying their chemical properties and enhancing their biological activities (Kitamura et al., 2003). These reactions allow for the introduction of functional groups that can significantly alter the compounds' physical and chemical behaviors.
Applications De Recherche Scientifique
Synthesis and Coordination Chemistry
A study by Bermejo et al. (2000) focuses on the synthesis of compounds through the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, resulting in complex molecules including "1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole". These compounds were further investigated for their coordination with nickel centers, revealing insights into their structural and electrochemical properties, which are crucial for understanding their reactivity and potential applications in catalysis and material science (Bermejo et al., 2000).
Biological Activity
Research on imidazo[1,2-a]pyridines, a closely related class of compounds, has shown significant potential in biological applications. For instance, Odell et al. (2009) identified 3-amino-imidazo[1,2-a]pyridines as a novel class of Mycobacterium tuberculosis glutamine synthetase inhibitors. This discovery opens new avenues for the development of drug-like molecules targeting tuberculosis, highlighting the therapeutic potential of compounds within this chemical class (Odell et al., 2009).
Synthesis of Novel Compounds
Kitamura et al. (2003) explored the electrophilic amination of Grignard reagents with 2-Imidazolidinone O-sulfonyloxime, leading to the synthesis of primary amines and N-methylamines. This method demonstrates the versatility of using sulfonyl-containing imidazolidinones as intermediates in organic synthesis, potentially applicable to the synthesis of pharmaceuticals and other nitrogen-containing compounds (Kitamura et al., 2003).
Antimicrobial Applications
Another study by Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their promising antimicrobial activities. This research underscores the importance of sulfonamide groups in the development of new antimicrobials, suggesting that compounds with similar functionalities may have relevant applications in combating bacterial and fungal infections (Darwish et al., 2014).
Propriétés
IUPAC Name |
1-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-2-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-14-4-6-15(7-5-14)23(21,22)19-11-10-18(13-19)16(20)12-17-8-2-3-9-17/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHFXLZEJQBRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5536844.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)
![rel-(4aR,7aS)-1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-4-pyrimidinyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5536862.png)

![7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536888.png)

![N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)
![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)
![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)
![4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate](/img/structure/B5536935.png)
![2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine](/img/structure/B5536943.png)

![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)